molecular formula C12H21NO5 B2577228 3-Hydroxy-2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid CAS No. 2411193-08-1

3-Hydroxy-2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid

Cat. No. B2577228
CAS RN: 2411193-08-1
M. Wt: 259.302
InChI Key: GCCLMUDJBQQGFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C12H21NO5 and its molecular weight is 259.302. The purity is usually 95%.
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Scientific Research Applications

Cyclobutane Derivatives in Natural Products

  • Cyclobutane-type compounds, like the one , are found in natural products. For instance, a novel norlignan and a phenylpropanoid were identified in Peperomia tetraphylla, indicating the significance of cyclobutane derivatives in natural product chemistry (Li et al., 2007).

Photodecarboxylation and Oligomerization Studies

  • Research on the photodecarboxylation of pyruvic acid, an alpha-oxocarboxylic acid, has shown the formation of compounds like 2,3-dimethyltartaric and 2-(3-oxobutan-2-yloxy)-2-hydroxypropanoic acids. This study highlights the importance of understanding the photochemical transformations of cyclobutane-related compounds (Guzman et al., 2006).

Synthetic Applications

  • Cyclobutane derivatives are used in synthesizing a variety of compounds. For instance, the formation of 3,4-dimethyl-2-pyrones from allene carboxylates and 2-silyloxydienes via 3-carboethoxyethylidene cyclobutanols showcases the versatility of cyclobutane compounds in synthetic chemistry (Jung & Novack, 2005).

Crystal and Molecular Structure Analysis

  • Cyclobutane derivatives also play a crucial role in structural chemistry. For example, the study of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate revealed insights into the planarity and stability of cyclobutane rings in crystal structures (Shabir et al., 2020).

Synthesis of β-Dipeptides

  • In peptide synthesis, cyclobutane derivatives have been used to create novel compounds. The synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate from 2-methoxycarbonyl-(1R,2S)-cyclobutane-1-carboxylic acid illustrates the application in peptide chemistry (Izquierdo et al., 2002).

properties

IUPAC Name

3-hydroxy-2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-10(2,3)18-9(17)13-12(8(15)16)6-7(14)11(12,4)5/h7,14H,6H2,1-5H3,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCLMUDJBQQGFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1(C(=O)O)NC(=O)OC(C)(C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid

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